![molecular formula C18H19NO5 B2353963 ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate CAS No. 695218-51-0](/img/structure/B2353963.png)
ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate, also known as ethyl 2-oxo-2H-chromene-3-carboxylate, is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It has a molecular formula of C12H10O4 and a molecular weight of 218.209 g/mol .
Molecular Structure Analysis
The molecular structure of ethyl 2-oxo-2H-chromene-3-carboxylate has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .Chemical Reactions Analysis
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . It was found that besides salicylaldehyde azine, another main reaction product, malono-hydrazide, was formed . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-oxo-2H-chromene-3-carboxylate can be inferred from its molecular structure and its reactions. It has a molecular weight of 218.209 Da and a molecular formula of C12H10O4 . Its reactions with hydrazine hydrate have been studied, providing insights into its reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used as a precursor in the synthesis of several heterocyclic compounds . These heterocyclic compounds have a broad spectrum of biological activities, making them useful in various fields of scientific research .
Synthesis of Hydrazones
The compound is also used in the synthesis of hydrazones . Hydrazones are organic compounds that are often used in the preparation of various pharmaceuticals .
Antifungal Activity
Research has shown that derivatives of this compound exhibit certain anti-fungal activity against tested fungal strains . This makes it a potential candidate for the development of new antifungal agents .
Biological Activities
Hydrazides, which can be synthesized from this compound, are very useful starting materials for the construction of several functionalized heterocycles with a broad spectrum of biological activities . This includes analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer and anticoagulant properties .
Synthesis of N’-arylidene-2-oxo-2H-chromene-3-carbohydrazides
The compound is used in the synthesis of N’-arylidene-2-oxo-2H-chromene-3-carbohydrazides . These compounds have been studied for their potential applications in various fields .
Anti-HIV Activity
Some derivatives of this compound have been studied for their potential anti-HIV activity . This makes it a potential candidate for the development of new antiviral drugs .
Future Directions
Ethyl 2-oxo-2H-chromene-3-carboxylate has potential applications in the synthesis of biologically active compounds . Its reaction with hydrazine hydrate has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones , suggesting potential future directions in the field of organic synthesis. Further study of this compound is warranted to explore its full potential.
properties
IUPAC Name |
ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-23-17(21)13-7-5-9-19(11-13)16(20)14-10-12-6-3-4-8-15(12)24-18(14)22/h3-4,6,8,10,13H,2,5,7,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMJDCQNZOEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331565 |
Source
|
Record name | ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate | |
CAS RN |
695218-51-0 |
Source
|
Record name | ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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